molecular formula C9H12ClNS B13160431 4-((1-(Chloromethyl)cyclobutyl)methyl)thiazole

4-((1-(Chloromethyl)cyclobutyl)methyl)thiazole

Cat. No.: B13160431
M. Wt: 201.72 g/mol
InChI Key: WKTPGYZFHBDSHG-UHFFFAOYSA-N
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Description

4-((1-(Chloromethyl)cyclobutyl)methyl)thiazole is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds. This compound is characterized by the presence of a chloromethyl group attached to a cyclobutyl ring, which is further connected to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(Chloromethyl)cyclobutyl)methyl)thiazole typically involves the reaction of a cyclobutylmethyl halide with a thiazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((1-(Chloromethyl)cyclobutyl)methyl)thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of thiazole derivatives with various functional groups.

Scientific Research Applications

4-((1-(Chloromethyl)cyclobutyl)methyl)thiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1-(Chloromethyl)cyclobutyl)methyl)thiazole involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to changes in their function. The compound’s effects are mediated through various biochemical pathways, including oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

4-((1-(Chloromethyl)cyclobutyl)methyl)thiazole is unique due to the presence of the cyclobutyl ring and the chloromethyl group, which confer distinct chemical and biological properties. These structural features differentiate it from other thiazole derivatives and contribute to its potential as a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C9H12ClNS

Molecular Weight

201.72 g/mol

IUPAC Name

4-[[1-(chloromethyl)cyclobutyl]methyl]-1,3-thiazole

InChI

InChI=1S/C9H12ClNS/c10-6-9(2-1-3-9)4-8-5-12-7-11-8/h5,7H,1-4,6H2

InChI Key

WKTPGYZFHBDSHG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CSC=N2)CCl

Origin of Product

United States

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